1-acetyl-5-bromo-1H-indole-3-carbaldehyde
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Overview
Description
1-acetyl-5-bromo-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-acetyl-5-bromo-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the bromination of indole-3-carbaldehyde followed by acetylation . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and acetylating agents like acetic anhydride under controlled temperatures and solvent conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Scientific Research Applications
1-acetyl-5-bromo-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetyl-5-bromo-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes . For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
1-acetyl-5-bromo-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
1H-indole-3-carbaldehyde: A precursor for many biologically active molecules.
5-bromoindole-3-carboxaldehyde: Known for its antibacterial properties.
6-bromoindole-3-carboxaldehyde: Another brominated indole derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
1-acetyl-5-bromoindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7(15)13-5-8(6-14)10-4-9(12)2-3-11(10)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIOZNGHZOHWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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